N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
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Overview
Description
- Furocoumarins are widely found in various natural products and exhibit significant biological activity.
- They are commonly used as active photosensitizers in psoralen and UVA (PUVA) therapy for treating skin diseases .
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide: , belongs to an important class of heterocyclic compounds.
Preparation Methods
- The synthesis of furocoumarins involves multicomponent reactions.
- Specifically, for our compound, a novel approach was developed:
- Starting materials: 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid.
- Reaction steps: Initial interaction in MeCN followed by the formation of the furylacetic acid moiety in acidic media.
- Structural confirmation: 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
Chemical Reactions Analysis
- Furocoumarins can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Furocoumarins serve as versatile building blocks for the synthesis of diverse compounds.
Biology and Medicine: They exhibit antimicrobial, anti-inflammatory, and antitumor properties.
Industry: Furocoumarins find applications in cosmetics, perfumes, and pharmaceuticals.
Mechanism of Action
- Furocoumarins exert their effects through interactions with cellular components.
- Molecular targets include DNA, enzymes, and receptors.
- Activation of phototoxic reactions upon exposure to UV light contributes to their therapeutic effects.
Comparison with Similar Compounds
- Furocoumarins are unique due to their fused chromenone and furan rings.
- Similar compounds include coumarins, chromones, and benzofurans.
Properties
Molecular Formula |
C25H19NO5 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxochromen-3-yl)benzamide |
InChI |
InChI=1S/C25H19NO5/c1-30-20-12-10-17(11-13-20)22(27)15-26-24(28)18-8-6-16(7-9-18)21-14-19-4-2-3-5-23(19)31-25(21)29/h2-14H,15H2,1H3,(H,26,28) |
InChI Key |
RNJIJPJPLJLNJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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